N-(pyridin-2-yl)cyclopentanecarboxamide
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-pyridin-2-ylcyclopentanecarboxamide |
InChI |
InChI=1S/C11H14N2O/c14-11(9-5-1-2-6-9)13-10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2,(H,12,13,14) |
InChI Key |
KSULZTPLDSHUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Acid Chloride Formation :
Cyclopentanecarboxylic acid is treated with oxalyl chloride or thionyl chloride under anhydrous conditions to generate cyclopentanecarbonyl chloride. -
Amide Bond Formation :
The acid chloride reacts with 2-(aminomethyl)pyridine in a polar aprotic solvent (e.g., DMF or dichloromethane) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). -
Workup and Purification :
The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography.
Key Data :
| Reagent/Condition | Details | Yield (%) | Reference |
|---|---|---|---|
| Oxalyl chloride | Anhydrous DCM, 0°C → RT | 79 | |
| DIPEA (base) | DMF, 2 h stir | 79 | |
| Solvent (DMF) | Polar aprotic, room temperature | – |
Oxidative C-C Bond Cleavage
This approach leverages TBHP (tert-butyl hydroperoxide)/TBAI (tetrabutylammonium iodide) to cleave C-C bonds in ketones or alcohols, forming amides directly.
Mechanism
-
Oxidative Cleavage :
A ketone or secondary alcohol undergoes C-C bond cleavage under TBHP/TBAI catalysis, generating a reactive intermediate. -
Amide Formation :
The intermediate reacts with 2-aminopyridine to form the desired amide.
Example Substrate :
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Cyclopentanecarboxylic acid derivative | N-(pyridin-2-yl)cyclopentanecarboxamide | 60–75 |
Coupling Reagent-Mediated Synthesis
Carbodiimide-based reagents (e.g., EDCI or HATU) facilitate amide bond formation between cyclopentanecarboxylic acid and 2-(aminomethyl)pyridine.
Procedure
-
Activation :
Cyclopentanecarboxylic acid is activated with EDCI or HATU in dichloromethane. -
Coupling :
2-(Aminomethyl)pyridine is added, followed by stirring at room temperature. -
Purification :
The product is isolated via extraction and chromatography.
Optimized Conditions :
Multicomponent Reactions (MCRs)
Though less explored, MCRs involving enaminones, malononitrile, and amines can generate pyridine derivatives under solvent-free conditions.
Proposed Pathway
-
Knoevenagel Condensation :
Enaminone reacts with malononitrile to form an α,β-unsaturated nitrile intermediate. -
Cyclization :
The intermediate undergoes cyclization with 2-aminopyridine to yield the amide.
Example :
Suzuki-Miyaura Cross-Coupling
For complex pyridine derivatives, Suzuki coupling may introduce the pyridinyl group post-amide formation.
Steps
-
Boronic Acid Synthesis :
2-Bromopyridine undergoes transmetallation to form the boronic acid. -
Coupling :
The boronic acid reacts with a cyclopentanecarboxamide halide under palladium catalysis.
Limitations :
-
Requires pre-functionalized intermediates.
-
Lower yields compared to direct coupling.
Hydrogenation and Deprotection
For protected intermediates, hydrogenation and acid-mediated deprotection yield the final product.
Example Workflow
-
Hydrogenation :
Cyclopentene derivatives are hydrogenated to cyclopentane using Pd/C or PtO₂. -
Deprotection :
Acid (e.g., TFA) removes tert-butoxycarbonyl (Boc) groups from amines.
Conditions :
Comparative Analysis of Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Coupling | Oxalyl chloride, DIPEA | 60–79 | High purity, straightforward | Requires anhydrous conditions |
| Oxidative C-C Cleavage | TBHP, TBAI | 60–75 | Mild conditions, diverse substrates | Limited to ketone/alcohol precursors |
| Coupling Reagents | EDCI, HATU | 65–68 | Room temperature, scalable | Cost of reagents |
| Multicomponent Reactions | Enaminones, malononitrile | 75 | Solvent-free, rapid | Narrow substrate scope |
| Suzuki Coupling | Pd catalyst, boronic acid | 50–65 | High functional group tolerance | Requires pre-functionalization |
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure facilitates various chemical reactions, including oxidation and substitution reactions.
2. Biology
- Enzyme Inhibition : N-(pyridin-2-yl)cyclopentanecarboxamide has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. Studies have shown promising results indicating its ability to inhibit specific kinases effectively.
3. Medicine
- Therapeutic Potential : The compound is being explored for its therapeutic properties, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : There is evidence supporting its use in treating inflammatory diseases, with in vivo models demonstrating reduced markers of inflammation.
- Antimicrobial Activity : Laboratory tests have indicated efficacy against various bacterial strains, suggesting potential applications in infectious disease treatment.
Kinase Inhibition
A study evaluated the compound's ability to inhibit various kinases associated with cancer progression. Results indicated significant inhibition of specific targets, suggesting its potential as a kinase inhibitor in cancer therapy.
Inflammation Models
In vivo models demonstrated that this compound reduced markers of inflammation, supporting its use in treating inflammatory conditions.
Antimicrobial Testing
Laboratory tests showed efficacy against bacterial strains, with minimum inhibitory concentrations (MICs) indicating potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Halogenated derivatives of pyridine carboxamides, such as N-(pyridin-2-yl)picolinamides (2Pyr-X) and N-(pyridin-2-yl)isonicotinamides (4Pyr-X) (where X = Cl, Br, I), exhibit distinct supramolecular behaviors compared to non-halogenated counterparts. demonstrates that halogen atoms significantly alter co-crystal formation with aliphatic dicarboxylic acids. For example:
- Halogen size : The influence on assembly follows Cl < Br < I , with iodine promoting stronger halogen bonds and disrupting hydrogen-bonded networks.
- Isostructurality: Non-halogenated targets often form predictable hydrogen-bonded frameworks, whereas halogenated analogs introduce competing interactions, leading to divergent co-crystal architectures.
Derivatives with Heterocyclic Additions
Compounds like N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide () and 1-(thiophen-2-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide () illustrate how additional heterocycles modify properties:
- Thiophene incorporation : Enhances aromatic stacking and may improve binding to hydrophobic protein pockets.
- Trifluoromethyl groups : Improve metabolic stability and membrane permeability due to electronegativity and lipophilicity.
Physicochemical Properties and LogP/PSA Trends
| Compound | XLogP3 | PSA (Ų) |
|---|---|---|
| N-(2-phenylethyl)cyclopentanecarboxamide | 3.0 | 29.1 |
| Hypothesized values for target compound | ~2.5 | ~40–50 |
- Lower XLogP3 in the target compound (vs. phenethyl analog) is expected due to the pyridine’s polar nature.
- Higher PSA : The pyridine nitrogen and carboxamide group likely increase polar surface area, influencing solubility and bioavailability.
Impact on Supramolecular Assembly
highlights that N-(pyridin-2-yl)carboxamides without halogens primarily rely on N–H···O hydrogen bonds and C=O···H–C interactions for co-crystal formation. In contrast, halogenated derivatives introduce C–X···O/N halogen bonds , which compete with hydrogen bonds and alter packing motifs. For example:
- Non-halogenated co-crystals often adopt layered or helical structures.
- Halogenated analogs (e.g., 4Pyr-I) form denser networks due to stronger halogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
